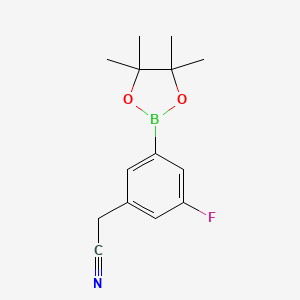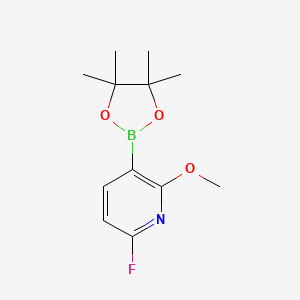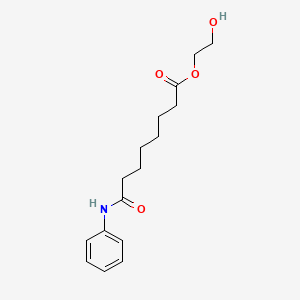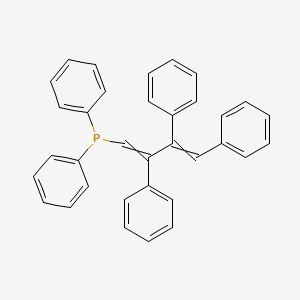![molecular formula C21H29N5O5 B12516824 ethyl 3-[[2-[4-(N'-hydroxycarbamimidoyl)phenyl]-1-oxo-2,8-diazaspiro[4.5]decane-8-carbonyl]amino]propanoate](/img/structure/B12516824.png)
ethyl 3-[[2-[4-(N'-hydroxycarbamimidoyl)phenyl]-1-oxo-2,8-diazaspiro[4.5]decane-8-carbonyl]amino]propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-[[2-[4-(N’-hydroxycarbamimidoyl)phenyl]-1-oxo-2,8-diazaspiro[45]decane-8-carbonyl]amino]propanoate is a complex organic compound with a unique structure that includes a spirocyclic core and multiple functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-[[2-[4-(N’-hydroxycarbamimidoyl)phenyl]-1-oxo-2,8-diazaspiro[4One common approach involves the coupling of a piperazine derivative with a phenyl-substituted carbamimidoyl chloride, followed by esterification with ethyl propanoate under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of advanced catalysts, high-pressure reactors, and continuous flow systems to streamline the synthesis process and reduce production costs .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 3-[[2-[4-(N’-hydroxycarbamimidoyl)phenyl]-1-oxo-2,8-diazaspiro[4.5]decane-8-carbonyl]amino]propanoate can undergo various chemical reactions, including:
Oxidation: The hydroxycarbamimidoyl group can be oxidized to form corresponding oxo derivatives.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nitrating mixture (HNO3/H2SO4) for nitration, halogens (Cl2, Br2) in the presence of a catalyst for halogenation.
Major Products
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of nitro or halogenated derivatives.
Aplicaciones Científicas De Investigación
Ethyl 3-[[2-[4-(N’-hydroxycarbamimidoyl)phenyl]-1-oxo-2,8-diazaspiro[4.5]decane-8-carbonyl]amino]propanoate has several scientific research applications:
Medicinal Chemistry: Potential use as a scaffold for designing new drugs targeting specific enzymes or receptors.
Organic Synthesis: Utilized as a building block for synthesizing more complex molecules.
Material Science: Investigated for its potential use in creating novel materials with unique properties.
Mecanismo De Acción
The mechanism of action of ethyl 3-[[2-[4-(N’-hydroxycarbamimidoyl)phenyl]-1-oxo-2,8-diazaspiro[4.5]decane-8-carbonyl]amino]propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxycarbamimidoyl group can form hydrogen bonds with active sites, while the spirocyclic core provides structural stability and specificity. This interaction can modulate the activity of the target, leading to desired biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- Ethyl 3-[[2-[4-(N’-hydroxycarbamimidoyl)phenyl]-1-oxo-1,2-dihydroisoquinoline-8-carbonyl]amino]propanoate
- Ethyl 3-[[2-[4-(N’-hydroxycarbamimidoyl)phenyl]-1-oxo-1,2-dihydroquinoline-8-carbonyl]amino]propanoate
Uniqueness
Ethyl 3-[[2-[4-(N’-hydroxycarbamimidoyl)phenyl]-1-oxo-2,8-diazaspiro[4.5]decane-8-carbonyl]amino]propanoate is unique due to its spirocyclic core, which imparts distinct structural and chemical properties. This uniqueness makes it a valuable compound for various applications, particularly in the design of new drugs and materials .
Propiedades
Fórmula molecular |
C21H29N5O5 |
|---|---|
Peso molecular |
431.5 g/mol |
Nombre IUPAC |
ethyl 3-[[2-[4-(N'-hydroxycarbamimidoyl)phenyl]-1-oxo-2,8-diazaspiro[4.5]decane-8-carbonyl]amino]propanoate |
InChI |
InChI=1S/C21H29N5O5/c1-2-31-17(27)7-11-23-20(29)25-12-8-21(9-13-25)10-14-26(19(21)28)16-5-3-15(4-6-16)18(22)24-30/h3-6,30H,2,7-14H2,1H3,(H2,22,24)(H,23,29) |
Clave InChI |
WPRYUBZRUOJTTC-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CCNC(=O)N1CCC2(CC1)CCN(C2=O)C3=CC=C(C=C3)C(=NO)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Propen-1-one, 1,3-bis[4-(1,1-dimethylethyl)phenyl]-](/img/structure/B12516747.png)






![(1S,4R,7R,8R)-7,8-bis(phenylmethoxy)bicyclo[2.2.2]oct-5-en-2-one](/img/structure/B12516818.png)
![Cyclopropa[E]pyrido[1,2-A]pyrazine](/img/structure/B12516819.png)


![4-[3-(Benzyloxy)-4-methoxyphenyl]-1-diazoniobut-1-en-2-olate](/img/structure/B12516825.png)
![2-Butanone, 3-[(4-methoxyphenyl)methoxy]-4-(phenylmethoxy)-, (3R)-](/img/structure/B12516832.png)
